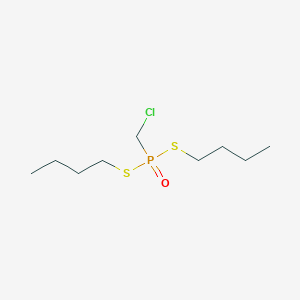
S,S-dibutyl (chloromethyl)phosphonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane is an organophosphorus compound characterized by the presence of both sulfur and phosphorus atoms within its molecular structure
Méthodes De Préparation
The synthesis of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane typically involves the reaction of butylthiol with chloromethylphosphonic dichloride under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic phosphorus center, leading to the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or thiol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The sulfur and phosphorus atoms can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane include other organophosphorus compounds with sulfur and phosphorus atoms. These compounds may have similar reactivity but differ in their specific functional groups and overall structure. Examples include:
- 1-(methylsulfanyl-(chloromethyl)phosphoryl)sulfanylmethane
- 1-(ethylsulfanyl-(chloromethyl)phosphoryl)sulfanylethane The uniqueness of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane lies in its specific combination of butyl and chloromethyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
90796-06-8 |
|---|---|
Formule moléculaire |
C9H20ClOPS2 |
Poids moléculaire |
274.8 g/mol |
Nom IUPAC |
1-[butylsulfanyl(chloromethyl)phosphoryl]sulfanylbutane |
InChI |
InChI=1S/C9H20ClOPS2/c1-3-5-7-13-12(11,9-10)14-8-6-4-2/h3-9H2,1-2H3 |
Clé InChI |
YMAGJTYYROBKPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCSP(=O)(CCl)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



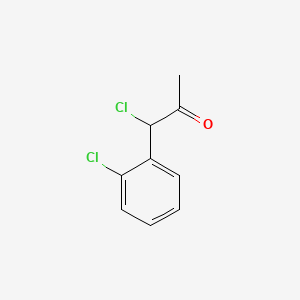
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
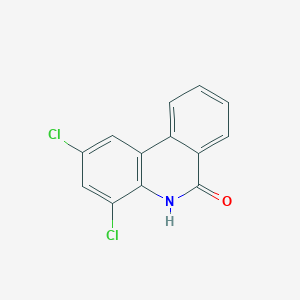


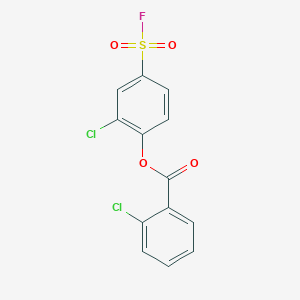


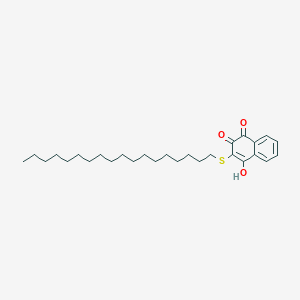
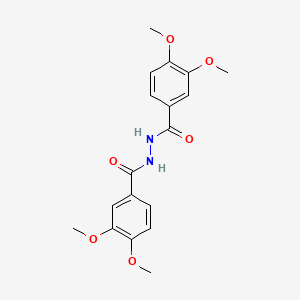
![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)

![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
